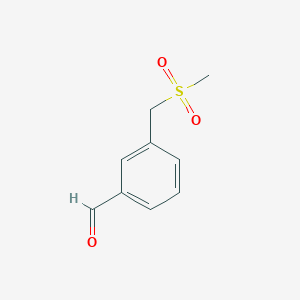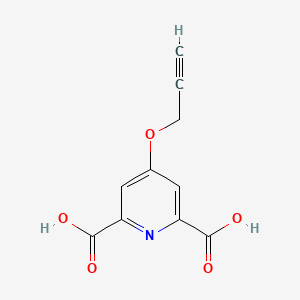
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid is an organic compound that features a pyridine ring substituted with a prop-2-yn-1-yloxy group and two carboxylic acid groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Substitution Reaction: The hydroxyl group of prop-2-yn-1-ol is reacted with pyridine-2,6-dicarboxylic acid in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and separation.
Wirkmechanismus
The mechanism of action of 4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carboxylic acid groups can chelate metal ions, forming stable complexes that can modulate the activity of metalloproteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the prop-2-yn-1-yloxy group but shares the pyridine ring and carboxylic acid groups.
2,4-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 4 positions.
2,6-Pyridinedicarbonyl dichloride: A derivative with dichloride groups instead of carboxylic acids.
Uniqueness
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H7NO5 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
4-prop-2-ynoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H7NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h1,4-5H,3H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZVFZYUQHKUHLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


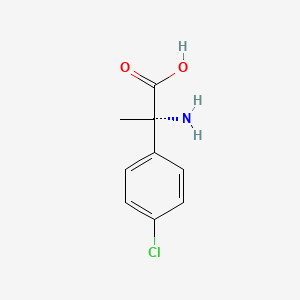
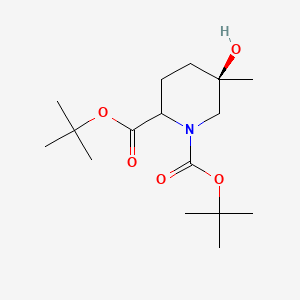
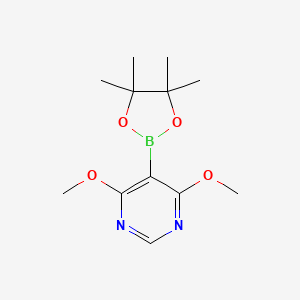
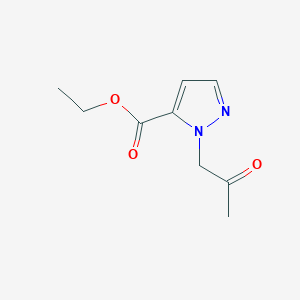
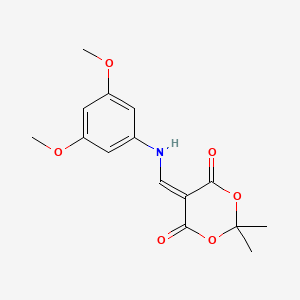
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
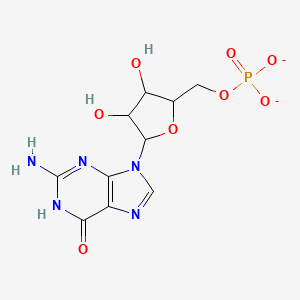
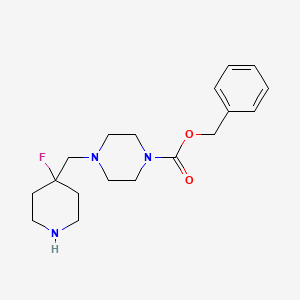
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
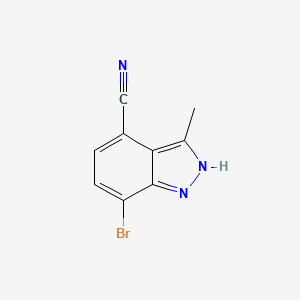
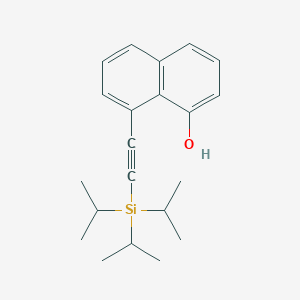
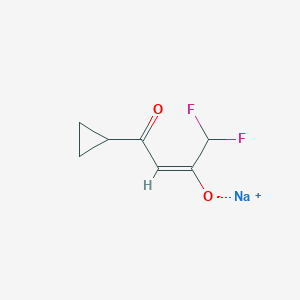
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)
